molecular formula C17H21F3N2O3 B11623350 1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone

1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone

Cat. No.: B11623350
M. Wt: 358.35 g/mol
InChI Key: XCALJTXZJIFZGK-UHFFFAOYSA-N
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Description

1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone is a complex organic compound featuring a pyrazole ring substituted with a butyl group, a hydroxy group, and a trifluoromethyl group Additionally, it has a methoxyphenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the butyl, hydroxy, and trifluoromethyl groups. The final step involves the attachment of the methoxyphenyl ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ethanone moiety would yield an alcohol.

Scientific Research Applications

1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone
  • 1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-ethoxyphenyl)ethanone

Uniqueness

1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21F3N2O3

Molecular Weight

358.35 g/mol

IUPAC Name

1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C17H21F3N2O3/c1-3-4-5-13-11-16(24,17(18,19)20)22(21-13)15(23)10-12-6-8-14(25-2)9-7-12/h6-9,24H,3-5,10-11H2,1-2H3

InChI Key

XCALJTXZJIFZGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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